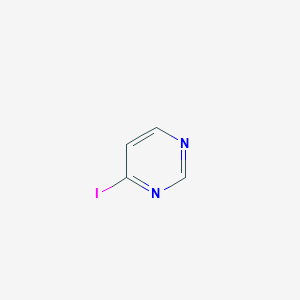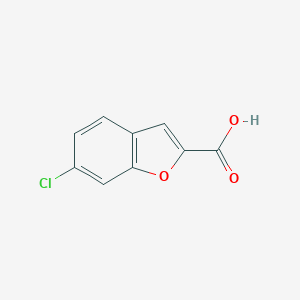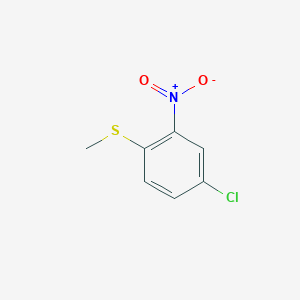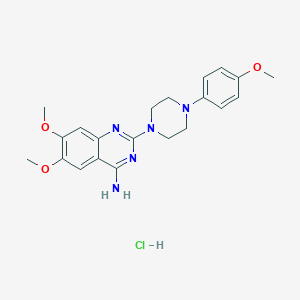
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Pimavanserin and is currently approved by the FDA for the treatment of Parkinson's disease psychosis. In
科学研究应用
Pimavanserin has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising areas of research is the treatment of Parkinson's disease psychosis, which is a common complication of Parkinson's disease. Pimavanserin has been shown to be effective in reducing the symptoms of psychosis without worsening motor symptoms. Additionally, Pimavanserin has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
作用机制
Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist and antagonist. It works by blocking the activity of the 5-HT2A receptors, which are responsible for the hallucinations and delusions commonly associated with Parkinson's disease psychosis. By blocking these receptors, Pimavanserin reduces the symptoms of psychosis without affecting the motor symptoms of Parkinson's disease.
生化和生理效应
Pimavanserin has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported include peripheral edema, nausea, and confusion. Pimavanserin does not have any significant effects on the cardiovascular system or the central nervous system.
实验室实验的优点和局限性
Pimavanserin has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easy to study in vitro and in vivo. Additionally, Pimavanserin has a good safety profile, which makes it suitable for use in animal studies. However, Pimavanserin is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on Pimavanserin. One area of interest is the potential use of Pimavanserin in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to understand the long-term safety and efficacy of Pimavanserin in the treatment of Parkinson's disease psychosis. Finally, there is a need for the development of new and improved synthesis methods for Pimavanserin to make it more accessible for research purposes.
Conclusion:
In conclusion, Pimavanserin is a promising compound that has shown potential therapeutic applications in the treatment of Parkinson's disease psychosis and other neurological and psychiatric disorders. The synthesis method of Pimavanserin involves a multi-step process that requires careful optimization. Pimavanserin works by blocking the activity of the 5-HT2A receptors, which are responsible for the symptoms of psychosis. Pimavanserin has a good safety profile and is generally well-tolerated by patients. However, more research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential use in other disorders.
合成方法
The synthesis of Pimavanserin involves a multi-step process that begins with the reaction of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate to form the corresponding ethyl ester. The resulting ethyl ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. This intermediate is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the quinazoline ring system. The final step involves the reaction of the quinazoline intermediate with 4-(4-methoxyphenyl)piperazine to form Pimavanserin.
属性
CAS 编号 |
132764-67-1 |
|---|---|
产品名称 |
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride |
分子式 |
C21H26ClN5O3 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-14(5-7-15)25-8-10-26(11-9-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,24);1H |
InChI 键 |
SLVCMNZMDOQPNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
其他 CAS 编号 |
132764-67-1 |
同义词 |
6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



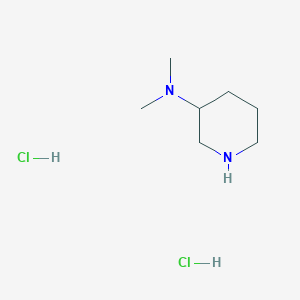
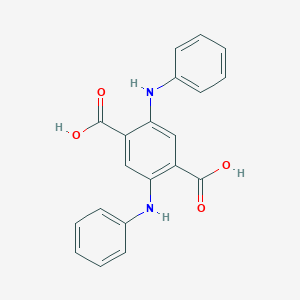
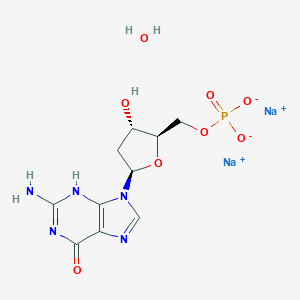

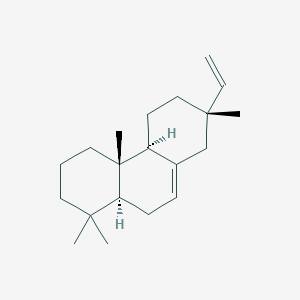
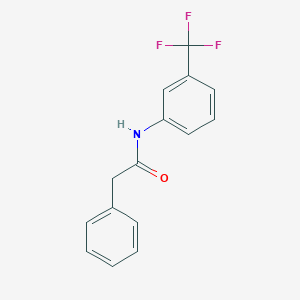
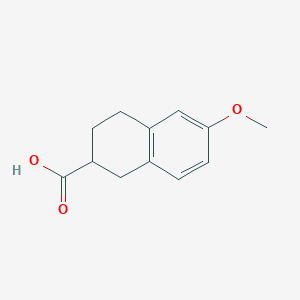
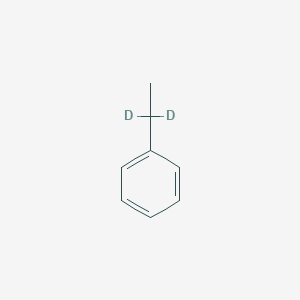

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
